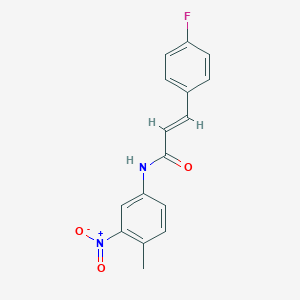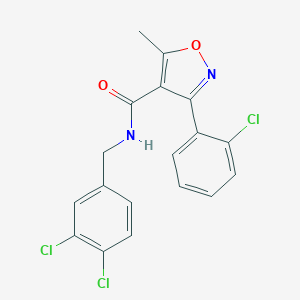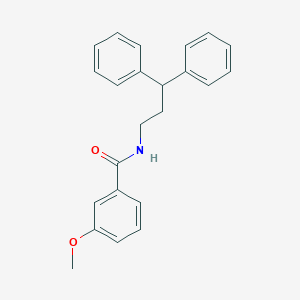![molecular formula C17H19NO5S B330979 methyl 2-{[(3-methoxyphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B330979.png)
methyl 2-{[(3-methoxyphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
methyl 2-{[(3-methoxyphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate is a complex organic compound that belongs to the class of thiophene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[(3-methoxyphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving α-thiocyanato ketones and oxindoles under microwave irradiation.
Introduction of the Methoxyphenoxy Group: The methoxyphenoxy group can be introduced via a nucleophilic substitution reaction using appropriate phenoxy reagents.
Acetamido Group Addition: The acetamido group is typically added through an acylation reaction using acetic anhydride or similar reagents.
Esterification: The final step involves esterification to form the methyl ester group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
methyl 2-{[(3-methoxyphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the methoxyphenoxy and acetamido groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiol derivatives.
Scientific Research Applications
methyl 2-{[(3-methoxyphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its complex structure.
Material Science: The thiophene ring system is explored for its electronic properties, making it a candidate for organic semiconductors and photovoltaic materials.
Mechanism of Action
The mechanism of action of methyl 2-{[(3-methoxyphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate involves its interaction with specific molecular targets. The compound may inhibit enzymes or bind to receptors, altering cellular pathways and leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-3,3,3-trifluoro-2-(6-fluoro-1H-indol-3-yl) propanoate: Known for its antiviral activity.
Methyl 3-(2-amino-3-ethoxy-1,1,1-trifluoro-3-oxopropan-2-yl)-1H-indole-5-carboxylate: Studied for its anticancer properties.
Uniqueness
methyl 2-{[(3-methoxyphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate is unique due to its combination of a thiophene ring with methoxyphenoxy and acetamido groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various research applications.
Properties
Molecular Formula |
C17H19NO5S |
|---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
methyl 2-[[2-(3-methoxyphenoxy)acetyl]amino]-4,5-dimethylthiophene-3-carboxylate |
InChI |
InChI=1S/C17H19NO5S/c1-10-11(2)24-16(15(10)17(20)22-4)18-14(19)9-23-13-7-5-6-12(8-13)21-3/h5-8H,9H2,1-4H3,(H,18,19) |
InChI Key |
PMEAUIWOLCWKHC-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)COC2=CC=CC(=C2)OC)C |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)COC2=CC=CC(=C2)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



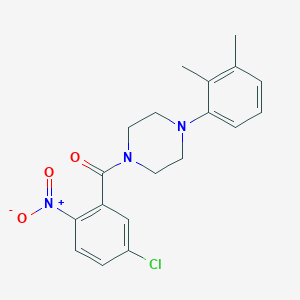
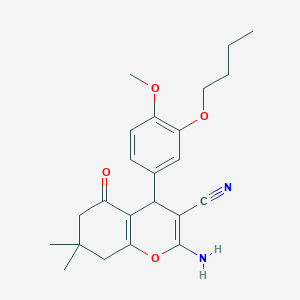
![(2E)-3-(4-bromophenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B330902.png)
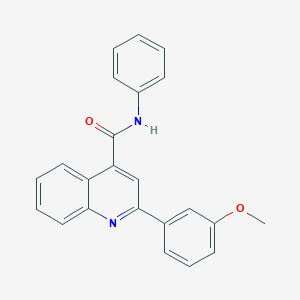
![2-{[3-(1,3-Benzodioxol-5-yl)acryloyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B330905.png)
![Ethyl 6-methyl-2-[(phenoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B330906.png)
![Methyl 6-tert-butyl-2-[({2-nitrophenoxy}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B330907.png)
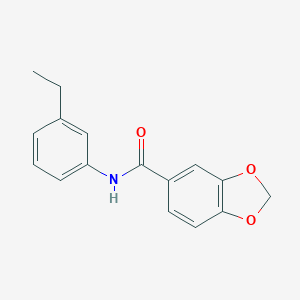
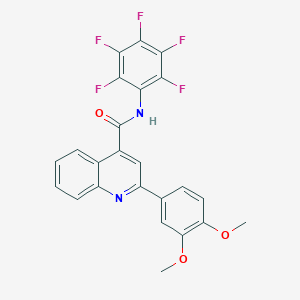
![Isopropyl 2-({4-chloro-3-nitrobenzoyl}amino)-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B330911.png)
